molecular formula C13H11ClN2O B181249 3-chloro-N-(pyridin-4-ylmethyl)benzamide CAS No. 80819-04-1

3-chloro-N-(pyridin-4-ylmethyl)benzamide

Cat. No. B181249
CAS RN: 80819-04-1
M. Wt: 246.69 g/mol
InChI Key: KMARTVRIBPTJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(pyridin-4-ylmethyl)benzamide, also known as CPB, is a chemical compound that has gained attention in the field of scientific research due to its potential pharmacological properties. CPB belongs to the class of benzamide derivatives and has been found to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antitumor effects.

Mechanism Of Action

The exact mechanism of action of 3-chloro-N-(pyridin-4-ylmethyl)benzamide is not fully understood, but it is believed to act on various molecular targets in the body. 3-chloro-N-(pyridin-4-ylmethyl)benzamide has been shown to modulate the activity of GABA receptors, which are important in the regulation of neuronal excitability. In addition, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

3-chloro-N-(pyridin-4-ylmethyl)benzamide has been found to exert various biochemical and physiological effects in the body. In animal studies, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has been shown to reduce seizure activity and increase the threshold for seizures. In addition, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has been found to decrease inflammation and pain in animal models of arthritis. Moreover, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has also been shown to inhibit the growth of tumor cells in vitro and in animal models.

Advantages And Limitations For Lab Experiments

3-chloro-N-(pyridin-4-ylmethyl)benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. Moreover, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its pharmacological properties, making it a well-characterized compound for use in experiments. However, 3-chloro-N-(pyridin-4-ylmethyl)benzamide also has some limitations. Its mechanism of action is not fully understood, and its pharmacokinetics and toxicity profile have not been fully elucidated.

Future Directions

There are several future directions for research on 3-chloro-N-(pyridin-4-ylmethyl)benzamide. One potential area of research is the development of 3-chloro-N-(pyridin-4-ylmethyl)benzamide derivatives with improved pharmacological properties. In addition, further studies are needed to fully understand the mechanism of action of 3-chloro-N-(pyridin-4-ylmethyl)benzamide and its potential therapeutic applications. Moreover, the pharmacokinetics and toxicity profile of 3-chloro-N-(pyridin-4-ylmethyl)benzamide need to be further investigated to determine its suitability for clinical use. Overall, 3-chloro-N-(pyridin-4-ylmethyl)benzamide is a promising compound for further research in the field of pharmacology.

Synthesis Methods

The synthesis of 3-chloro-N-(pyridin-4-ylmethyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with pyridin-4-ylmethylamine in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure 3-chloro-N-(pyridin-4-ylmethyl)benzamide. This synthesis method has been optimized to yield high purity and high yield of 3-chloro-N-(pyridin-4-ylmethyl)benzamide.

Scientific Research Applications

3-chloro-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In neurology, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has shown promising results in the treatment of epilepsy and other neurological disorders. In addition, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has also been studied for its antitumor effects, showing potential as a chemotherapeutic agent.

properties

CAS RN

80819-04-1

Product Name

3-chloro-N-(pyridin-4-ylmethyl)benzamide

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

3-chloro-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C13H11ClN2O/c14-12-3-1-2-11(8-12)13(17)16-9-10-4-6-15-7-5-10/h1-8H,9H2,(H,16,17)

InChI Key

KMARTVRIBPTJMH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=NC=C2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=NC=C2

Origin of Product

United States

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